molecular formula C19H21F2N3O2 B6048041 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide

Numéro de catalogue B6048041
Poids moléculaire: 361.4 g/mol
Clé InChI: SERXKQVFSFQKPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. It has been approved by the FDA and is marketed under the brand name Farxiga.

Mécanisme D'action

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden inhibits SGLT2, which is expressed in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of glucose from the urine back into the bloodstream. By inhibiting SGLT2, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden promotes the excretion of glucose in the urine, resulting in a decrease in blood glucose levels.
Biochemical and Physiological Effects:
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has been shown to have several biochemical and physiological effects. In addition to its glucose-lowering effects, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has been shown to promote weight loss, reduce blood pressure, and improve lipid profiles. These effects are thought to be due to the excretion of glucose in the urine, which results in a decrease in caloric intake and a reduction in insulin resistance.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has several advantages and limitations for lab experiments. One advantage is its specificity for SGLT2, which allows for the study of its effects on glucose reabsorption in the kidneys. However, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has limited solubility in water, which can make it difficult to administer in in vitro experiments. In addition, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has a relatively short half-life, which can make it difficult to study its long-term effects.

Orientations Futures

There are several future directions for the study of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden. One direction is the study of its effects on cardiovascular outcomes in patients with type 2 diabetes. Another direction is the study of its effects on renal function in patients with chronic kidney disease. In addition, there is ongoing research into the development of more potent and selective SGLT2 inhibitors.

Méthodes De Synthèse

The synthesis of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden involves several steps, including the reaction of 2,4-difluorophenol with 3-bromomethylpyridine to form the intermediate 2-(2,4-difluorophenoxy)-3-pyridinylmethanol. This intermediate is then reacted with 1-methylpiperidine-3-carboxylic acid to form the final product, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden.

Applications De Recherche Scientifique

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has been extensively studied in preclinical and clinical trials. It has been shown to improve glycemic control in patients with type 2 diabetes by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden promotes the excretion of glucose in the urine, resulting in a decrease in blood glucose levels. In addition to its glucose-lowering effects, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has also been shown to have beneficial effects on body weight, blood pressure, and lipid profiles.

Propriétés

IUPAC Name

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-1-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-24-9-3-5-14(12-24)18(25)23-11-13-4-2-8-22-19(13)26-17-7-6-15(20)10-16(17)21/h2,4,6-8,10,14H,3,5,9,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERXKQVFSFQKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.